3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid
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Overview
Description
3-{4-Aminobicyclo[222]octan-1-yl}propanoic acid is a chemical compound with the molecular formula C11H19NO2 It is characterized by the presence of a bicyclic structure with an amino group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction involving suitable dienes and dienophiles.
Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable amination reactions.
Attachment of the propanoic acid moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the bicyclic structure can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The propanoic acid moiety can participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates: These compounds have similar bicyclic structures but differ in the length and type of the attached acid moiety.
4-Aminobicyclo[2.2.2]octan-2-ones: These compounds have a ketone group instead of a propanoic acid moiety.
Uniqueness
3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid is unique due to its specific combination of a bicyclic structure, an amino group, and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(4-amino-1-bicyclo[2.2.2]octanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c12-11-6-3-10(4-7-11,5-8-11)2-1-9(13)14/h1-8,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWCLYFZUGVYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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